Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate
Overview
Description
Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate is a chemical compound known for its unique spirocyclic structure. This compound is characterized by a spiro linkage between two nitrogen atoms and a tert-butyl ester group. It is often used in various chemical and pharmaceutical research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate typically involves the reaction of a suitable diamine with a tert-butyl ester precursor. One common method includes the cyclization of a linear diamine with a tert-butyl ester under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted spirocyclic compounds.
Scientific Research Applications
Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of spirocyclic drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. This compound can inhibit or activate enzymes and receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate
- Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
- Tert-butyl 4-oxa-1,8-diazaspiro[5.5]undecane-1-carboxylate
Uniqueness
Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate is unique due to its specific spiro linkage and tert-butyl ester group, which confer distinct chemical and physical properties. These features make it particularly useful in the synthesis of spirocyclic compounds and in applications requiring stable, reactive intermediates .
Biological Activity
Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H26N2O2
- Molecular Weight : 254.374 g/mol
- CAS Number : 960294-18-2
The compound features a spiro linkage between two nitrogen atoms and a tert-butyl ester group, which contributes to its stability and reactivity in biological systems.
This compound interacts with various molecular targets, particularly in the realm of enzyme inhibition and receptor modulation. The unique structure allows it to fit into active sites of enzymes or binding pockets of receptors, influencing their activity.
Interaction with GABA Receptors
Research indicates that compounds related to this structure can act as antagonists for γ-aminobutyric acid type A receptors (GABAARs). These receptors play crucial roles in neurotransmission and are implicated in various neurological conditions. Specifically, studies have shown that certain diazaspiro compounds can inhibit GABAARs with low cellular permeability, affecting T cell responses and macrophage activity in immune contexts .
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. Its ability to modulate enzyme activity makes it a candidate for drug development aimed at conditions where enzyme regulation is critical.
Case Studies
- GABAAR Antagonism : A study demonstrated that certain diazaspiro compounds exhibit potent antagonistic effects on GABAARs, influencing immune cell function and inflammation responses. The binding affinities were measured through competition binding experiments with [3H]muscimol, highlighting the structural determinants that influence activity .
- Potential Drug Development : The compound's unique structure has led to investigations into its use as a building block for synthesizing novel therapeutic agents targeting neurological disorders. Its interaction with GABAARs suggests potential applications in treating anxiety disorders and other conditions associated with GABAergic dysfunction .
Comparative Analysis
Properties
IUPAC Name |
tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-5-4-7-14(16)8-6-9-15-11-14/h15H,4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLODDZAJNYXTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC12CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647128 | |
Record name | tert-Butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
960294-18-2 | |
Record name | 1,1-Dimethylethyl 1,8-diazaspiro[5.5]undecane-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=960294-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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